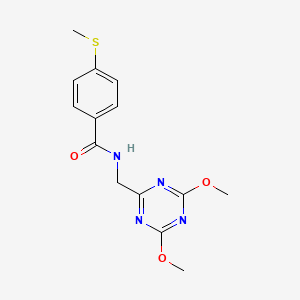

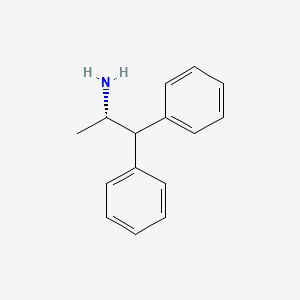

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide, also known as DMTMM, is a coupling reagent widely used in organic synthesis. It is a white crystalline powder that is soluble in most organic solvents. DMTMM has been extensively studied for its ability to activate carboxylic acids for peptide and nucleotide synthesis.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Thiadiazolobenzamide and Complexes : A compound related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide was synthesized using two different reactions involving 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and benzoyl isothiocyanate. This led to the formation of a new bond between sulfur and nitrogen atoms and the creation of a five-membered ring. The product was characterized by various spectroscopic methods and its complexes with Pd(II) and Ni(II) ions were also analyzed (Adhami et al., 2012).

Novel Anti-Inflammatory and Analgesic Agents : Novel compounds derived from N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzamide, a molecule structurally related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide, were synthesized and found to have significant inhibitory activity on cyclooxygenase-1/2 and anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Applications in Medicinal Chemistry

Anti-Influenza Virus Activity : Benzamide-based compounds structurally similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide demonstrated significant anti-influenza A virus (H5N1) activity. Eight compounds from this study were found to possess potent antiviral activities against bird flu influenza (Hebishy et al., 2020).

Novel Sigma-2 Receptor Probe : A study involved synthesizing and evaluating benzamide analogues as sigma-2 receptor probes. One particular compound, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, showed high affinity for sigma2 receptors, which suggests potential applications in neuropharmacology (Xu et al., 2005).

Other Applications

Novel Ligands for Rare Earth Metal Ion : A study explored benzoxazine dimers as novel ligands for rare earth metal ions, including cerium(III) ion. These compounds could potentially be used in the synthesis of single-phase ceria (CeO2) nanoparticles (Veranitisagul et al., 2011).

Antiarrhythmic Activity : Benzamides with specific substitutions, similar in structure to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(methylthio)benzamide, were synthesized and evaluated for antiarrhythmic activity, with some showing potent effects in animal models (Banitt et al., 1977).

properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-20-13-16-11(17-14(18-13)21-2)8-15-12(19)9-4-6-10(22-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMDXVBYZLCXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2595303.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2595307.png)

![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2595308.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile](/img/structure/B2595310.png)

![1-Phenyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2595312.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2595313.png)

![6-(3-ethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2595320.png)

![N-(4-methoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2595321.png)